Coprostanol

Description

Coprosterol has been reported in Bos taurus, Petrosia ficiformis, and Phallusia nigra with data available.

Structure

3D Structure

Properties

IUPAC Name |

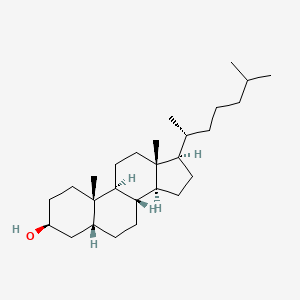

(3S,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXCDOBOSTCEI-NWKZBHTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052036 | |

| Record name | Coprosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Coprosterol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5beta-Coprostanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

360-68-9 | |

| Record name | Coprostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coprosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coprosterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coprosterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coprosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-β-cholestan-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPROSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPT67I3S74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5beta-Coprostanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 °C | |

| Record name | 5beta-Coprostanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Coprostanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coprostanol, specifically 5β-coprostanol, is a 27-carbon stanol that serves as a significant biomarker in environmental and biomedical research. It is formed in the digestive tracts of most higher animals and birds through the microbial biohydrogenation of cholesterol.[1] Unlike its precursor, cholesterol, this compound is poorly absorbed by the human intestine, making its formation a key step in the excretion of cholesterol from the body.[2] This property has led to research into its potential role in modulating serum cholesterol levels.[2] Furthermore, its high concentration in raw sewage and stability in anaerobic environments makes it a reliable indicator of historical and present-day fecal pollution in environmental samples like water and sediment.[1] This guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure and Identification

This compound is a saturated derivative of cholesterol, belonging to the cholestanoid class of steroids.[3] Its core is a 5β-cholestane skeleton, which features a saturated tetracyclic cyclopenta[a]phenanthrene ring system.

Stereochemistry

A defining feature of this compound is the stereochemistry at the junction of the A and B rings. The hydrogen atom at carbon 5 is in the beta (β) position, resulting in a cis-ring fusion between the A and B rings.[4] This configuration forces the A ring into a bent, non-planar orientation relative to the other rings, a stark contrast to the relatively flat structure of its epimer, 5α-cholestanol, which has a trans-fused A/B ring system.[4] The hydroxyl group at the C-3 position is in the beta (β) orientation, making the full IUPAC name (3S,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol.[3]

Other relevant isomers include:

-

5α-Cholestanol: An epimer with a trans-A/B ring fusion, naturally formed by bacteria in the environment and not typically from fecal sources.[1]

-

Epithis compound (5β-cholestan-3α-ol): An epimer where the hydroxyl group at the C-3 position is in the alpha (α) orientation. It can be formed during sewage treatment or through slow environmental conversion from this compound.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3S,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol[3] |

| CAS Number | 360-68-9[5] |

| Molecular Formula | C₂₇H₄₈O[6] |

| SMILES String | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC--INVALID-LINK--O)C)C[3] |

| InChI Key | QYIXCDOBOSTCEI-NWKZBHTNSA-N[5] |

| Synonyms | 5β-Cholestan-3β-ol, Coprosterol, Stercorin[3] |

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are essential for its detection, quantification, and understanding its behavior in biological and environmental systems.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 388.68 g/mol | [1] |

| Exact Mass | 388.370516150 Da | [3] |

| Physical Description | White crystalline solid | [2] |

| Melting Point | 101-102 °C | [1][2] |

| Solubility | Water: Poorly solubleOrganic Solvents: Soluble in chloroform, hexane, benzene; Sparingly soluble in ethanol; Insoluble in methanol. | [1][2][5] |

| Octanol-Water Partition Coefficient (log Kₒw) | 8.82 (Calculated) | [7] |

| ¹H NMR (600 MHz, CDCl₃) | Key shifts at δ 0.64 (s, 3H, C18-H), 0.86 (d, J=6.6 Hz, 6H, C26/27-H), 0.91 (d, J=6.5 Hz, 3H, C21-H), 0.92 (s, 3H, C19-H), 3.59 (m, 1H, C3-H). | |

| Mass Spectrometry (GC-MS of TMS ether) | Key fragment ions (m/z): 460 (M+), 445 (M+-15), 370 (M+-90), 355 (M+-90-15), 215. | [8] |

Biological Pathways and Experimental Workflows

Visualizing the metabolic formation of this compound and the analytical procedures for its study is crucial for research and development.

Metabolic Pathway of this compound Formation

The primary route for this compound synthesis in the gut is the indirect pathway, which involves the enzymatic conversion of cholesterol through ketone intermediates.[4][9] A direct reduction of the cholesterol double bond is also proposed but is less evidenced.[4]

Caption: Indirect metabolic pathway for the conversion of cholesterol to this compound.

Experimental Workflow: Analysis from Sediment

The analysis of this compound from environmental matrices like sediment involves several key steps from sample collection to instrumental analysis.

Caption: General workflow for the extraction and analysis of this compound from sediment samples.

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible quantification of this compound.

Protocol 1: Extraction of this compound from Marine Sediment

This protocol is adapted from established methods for extracting sterols from complex environmental matrices.

1. Sample Preparation:

-

Freeze-dry approximately 5-10 g of wet sediment until a constant weight is achieved.

-

Homogenize the dried sediment using a mortar and pestle.

-

Accurately weigh the homogenized sediment into a pre-cleaned cellulose Soxhlet thimble.

2. Soxhlet Extraction:

-

Place the thimble into a Soxhlet extractor.

-

Add 175-200 mL of a methanol/dichloromethane (DCM) mixture (1:1 v/v) to a 250 mL boiling flask.

-

Extract the sample for 18-24 hours at a rate of 3-4 cycles per hour.

-

After extraction, allow the apparatus to cool and concentrate the extract to approximately 5-10 mL using a rotary evaporator.

3. Saponification:

-

To the concentrated extract, add 50 mL of 1 M methanolic KOH.

-

Reflux the mixture for 2 hours to hydrolyze esterified sterols.

-

After cooling, transfer the mixture to a separatory funnel. Add 50 mL of ultrapure water.

-

Extract the non-saponifiable lipid fraction (containing this compound) three times with 30 mL portions of hexane.

-

Combine the hexane extracts and wash with ultrapure water until the washings are neutral.

4. Clean-up:

-

Dry the combined hexane extract over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Prepare a chromatography column packed with deactivated alumina or silica gel.

-

Apply the concentrated extract to the column and elute the sterol fraction with a mixture of hexane and ethyl acetate. The exact ratio may require optimization based on the specific matrix.

-

Collect the sterol fraction and concentrate to a final volume of 1 mL.

Protocol 2: GC-MS Analysis of this compound

This protocol details the instrumental analysis following extraction and clean-up.

1. Derivatization:

-

Transfer 100 µL of the final extract into a 2 mL GC vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Add 50 µL of a solvent like pyridine or anhydrous hexane.

-

Seal the vial and heat at 60-70 °C for 1 hour to form the trimethylsilyl (TMS) ether derivatives of the sterols.

-

Cool the vial to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injector: Splitless mode at 280-300 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 min.

-

Ramp 1: 20 °C/min to 250 °C.

-

Ramp 2: 4 °C/min to 310 °C, hold for 20 min.

-

-

Mass Spectrometer: Agilent 5973 or similar quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 50-550.

-

Analysis Mode: For quantification, Selected Ion Monitoring (SIM) is recommended, monitoring characteristic ions for this compound-TMS ether (e.g., m/z 460, 370, 355) and an internal standard.

3. Quantification:

-

Prepare a multi-point calibration curve using authentic this compound standards that have undergone the same derivatization process.

-

Spike samples with a suitable internal standard (e.g., 5α-cholestane) prior to extraction to correct for matrix effects and variations in recovery.

-

Calculate the concentration of this compound in the original sample based on the calibration curve and the initial sample weight.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Microbial Reduction of Cholesterol to this compound: An Old Concept and New Insights [mdpi.com]

- 3. This compound | C27H48O | CID 221122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound, Cholesterol derivative (CAS 360-68-9) | Abcam [abcam.com]

- 7. This compound [chemeurope.com]

- 8. File:Mass spectrum this compound.png - Wikipedia [en.wikipedia.org]

- 9. encyclopedia.pub [encyclopedia.pub]

Whitepaper: The Microbial Pathway of Coprostanol Formation in the Human Gut

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

The conversion of cholesterol to coprostanol by the gut microbiota is a significant metabolic process with implications for host cholesterol homeostasis and cardiovascular health. This compound, being poorly absorbed by the intestine, represents a key route for cholesterol excretion from the body[1][2][3]. This biotransformation is not universal, leading to a bimodal distribution within the human population of "high converters" and "low converters"[1][4]. Understanding the intricate biochemical pathways, the specific microorganisms involved, and the key enzymes that catalyze this conversion is paramount for developing novel therapeutic strategies targeting cholesterol management. This document provides a comprehensive technical overview of the this compound formation pathway, summarizing the latest research findings, quantitative data, and key experimental methodologies.

Biochemical Pathways of this compound Formation

The microbial conversion of cholesterol to this compound in the anaerobic environment of the human colon is understood to occur via two primary pathways, with a third proposed but less substantiated route.

The Indirect Pathway

The indirect pathway is the most widely supported mechanism, evidenced by the detection of key intermediates in fecal samples and pure bacterial cultures[3][5][6][7]. This multi-step process involves:

-

Oxidation and Isomerization: Cholesterol is first oxidized at the 3β-hydroxy group and the Δ5 double bond is isomerized to a Δ4 position, yielding 4-cholesten-3-one[1][4][5]. A single enzyme, cholesterol oxidase (EC 1.1.3.6), is capable of catalyzing these initial two steps[1].

-

Reduction of 4-cholesten-3-one: The intermediate 4-cholesten-3-one is then reduced to 5β-cholestan-3-one, commonly known as coprostanone[3][4]. This reaction is catalyzed by a 3-oxo-Δ4-steroid 5β-reductase[1].

-

Reduction of Coprostanone: In the final step, coprostanone is reduced to this compound (5β-cholestan-3β-ol)[3][7]. The specific enzyme for this step has not been fully characterized in gut microbes, but 3β-hydroxysteroid dehydrogenases (3β-HSDs) are suggested to be involved[3].

The Direct Pathway

A direct pathway, involving the stereospecific reduction of the Δ5 double bond of cholesterol without forming ketone intermediates, has also been proposed[3][4][8]. While this route is biochemically plausible, it has received less experimental support compared to the indirect pathway[3][6]. Recently, a novel 3β-OH-Δ5–6-cholesterol-5β-reductase from Limosilactobacillus fermentum has been identified that directly converts cholesterol to this compound, providing new evidence for this pathway[9].

The Allocholesterol Pathway

A third, minor pathway suggests the isomerization of cholesterol to allocholesterol, which is then reduced to this compound[1][10]. This has been demonstrated by some Eubacterium species, but its overall significance in the human gut remains unclear[1].

Caption: Biochemical pathways for the microbial conversion of cholesterol to this compound.

Microbiology and Enzymology of this compound Formation

For decades, the specific bacteria responsible for cholesterol reduction remained elusive due to their strict anaerobic nature and difficulty in cultivation[1][8].

Key Bacterial Taxa

Early studies successfully isolated and identified strains primarily from the genus Eubacterium (e.g., Eubacterium coprostanoligenes) from animal models and sewage[1][5]. More recently, Bacteroides sp. strain D8 was the first cholesterol-reducing bacterium to be isolated from human feces[3][11]. Other genera, including Bifidobacterium, Clostridium, Lactobacillus, Lachnospiraceae, and Ruminococcaceae, have also been associated with this compound formation in vitro or through metagenomic association studies[1][10].

The IsmA Enzyme: A Breakthrough

A significant advance in the field was the identification of a group of microbial cholesterol dehydrogenases encoded by the ismA (Intestinal steroid metabolism A) gene[12][13][14][15]. The IsmA protein is implicated in both the first (cholesterol to cholestenone) and last (coprostanone to this compound) steps of the indirect pathway[16]. Crucially, the presence of ismA-encoding bacteria in the gut microbiome is strongly correlated with this compound formation and lower host cholesterol levels[12][15][17]. These bacteria belong to a previously uncultured clade within the Clostridia class, highlighting why they evaded detection for so long[12][17].

Quantitative Data Summary

Quantitative analysis reveals significant variations in cholesterol metabolism efficiency among different bacterial species and the profound impact of this pathway on host cholesterol levels.

Table 1: Cholesterol Conversion Efficiency by Isolated Bacterial Strains

| Bacterial Strain | Source | Cholesterol Conversion Rate | Condition | Reference |

|---|---|---|---|---|

| Bacteroides sp. strain D8 | Human Feces | 1.5 µmol cholesterol / mg protein / h | Resting cells | [11] |

| Eubacterium coprostanoligenes ATCC 51222 | Hog Sewage | ~90% conversion of substrate | Growth medium | [10] |

| Various Lactobacillus & Bifidobacteria strains | Human Gut | 0.4% to 47% removal from media | In vitro growth | [18] |

| L. plantarum CAAS 18010 | Corn Silage | >40% removal from media | In vitro growth |[19] |

Table 2: Association of IsmA Gene Presence with Host Cholesterol Levels

| Cohort / Study | Metric | IsmA-Negative Individuals | IsmA-Positive Individuals | Key Finding | Reference |

|---|---|---|---|---|---|

| Kenny et al., 2020 | Fecal Cholesterol Excretion | High | 55-75% Lower | IsmA presence is linked to significantly less cholesterol in feces. | [13] |

| Kenny et al., 2020 | Blood Cholesterol Levels | Baseline | 0.15 mmol/L Lower (avg.) | The effect on blood cholesterol is comparable to known human genetic variants. | [13] |

| PRISM & HMP2 Cohorts | Fecal this compound | Low / Absent | High / Present | The presence of IsmA-encoding bacteria is highly correlated with fecal this compound. |[12] |

Key Experimental Protocols

Reproducible and standardized protocols are essential for studying microbial cholesterol metabolism. Below are synthesized methodologies based on common practices cited in the literature.

Protocol 1: Anaerobic Cultivation of Cholesterol-Reducing Bacteria

This protocol describes the general steps for enriching and isolating bacteria with cholesterol-reducing capabilities from a fecal sample.

-

Media Preparation:

-

Prepare a basal medium such as Brain Heart Infusion (BHI) or MRS broth, supplemented with yeast extract and hemin.

-

To make the medium selective, add a cholesterol source. Water-soluble cholesterol (e.g., cholesteryl-polyethylene glycol) can be filter-sterilized and added to a final concentration of 100-200 mg/L[19][20]. Alternatively, a brain-based medium can be used which is naturally rich in cholesterol[3].

-

Autoclave the basal medium and cool to 50°C under a stream of anaerobic gas (e.g., 80% N₂, 10% CO₂, 10% H₂). Add heat-sensitive supplements and the sterile cholesterol solution.

-

Dispense the medium into anaerobic culture tubes or plates within an anaerobic chamber.

-

-

Inoculation and Incubation:

-

Prepare a fecal slurry by homogenizing a fresh stool sample (1:10 w/v) in a pre-reduced anaerobic salt solution.

-

Create a serial dilution of the fecal slurry (e.g., 10⁻¹ to 10⁻⁸).

-

Inoculate the prepared media with the dilutions. For broth enrichment, use a 1% (v/v) inoculum[19]. For isolation, spread dilutions onto agar plates.

-

Incubate all cultures under strict anaerobic conditions at 37°C for 7 to 14 days, as conversion can be slow and often begins in the stationary phase of growth[3][11].

-

-

Screening and Isolation:

-

For enrichment cultures, monitor cholesterol and this compound levels over time using GC-MS (see Protocol 2).

-

For agar plates, look for colonies. Pick individual colonies and subculture them in fresh cholesterol-containing medium to confirm conversion activity in a pure culture. This step may need to be repeated several times to ensure purity.

-

Protocol 2: Analysis of Fecal Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction, derivatization, and analysis of neutral sterols like cholesterol and this compound from fecal or culture samples.

Caption: General experimental workflow for the analysis of fecal sterols by GC-MS.

-

Sample Preparation and Extraction:

-

Lyophilize (freeze-dry) fecal or bacterial pellet samples to remove water.

-

Extract lipids using a method like pressurized liquid extraction (PLE) with a solvent such as dichloromethane (DCM) or by solid-phase extraction (SPE)[21][22]. SPE is often preferred as it combines extraction and purification[23].

-

For SPE, condition a C18 or silica cartridge, load the sample extract, wash away impurities, and elute the sterol fraction with an appropriate organic solvent[21][23].

-

-

Derivatization:

-

Sterols must be derivatized to improve their volatility for GC analysis. The most common method is silylation[24].

-

Evaporate the solvent from the extracted sterol fraction under a stream of nitrogen.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried extract.

-

Conventional Method: Heat the mixture in a sealed vial at 60-70°C for 30-60 minutes[23][25].

-

Injection-Port Derivatization: A simpler and faster alternative involves co-injecting the sample extract and BSTFA directly into the hot GC injection port, where derivatization occurs instantly[21][23][25].

-

-

GC-MS Analysis:

-

Instrument: Use a gas chromatograph coupled to a mass spectrometer (GC-MS)[24].

-

Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used[24].

-

Injection: Inject 1 µL of the derivatized sample in splitless mode into an injector set at a high temperature (e.g., 280-300°C)[24].

-

Oven Program: Use a temperature gradient to separate the sterols. A typical program might start at 150°C, hold for 1 minute, then ramp to 300°C at 10-15°C/min, and hold for 10-20 minutes.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, targeting characteristic ions for cholesterol-TMS and this compound-TMS derivatives to enhance sensitivity and specificity.

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of cholesterol and this compound that have undergone the same extraction and derivatization process.

-

Include an internal standard (e.g., epithis compound or a deuterated sterol) in all samples and standards to correct for variations in extraction efficiency and injection volume.

-

Calculate the concentration of each sterol in the original sample based on the peak area relative to the internal standard and the calibration curve.

-

Conclusion and Future Directions

The transformation of cholesterol to this compound is a clinically relevant function of the human gut microbiome. While the indirect pathway via cholestenone and coprostanone intermediates is considered the primary route, recent discoveries have provided new support for a direct conversion mechanism. The identification of the ismA gene and its prevalence in a specific clade of uncultured bacteria has been a major breakthrough, linking a genetic determinant to this important metabolic phenotype.

Future research should focus on:

-

Cultivation and Characterization: Successfully culturing the prevalent ismA-harboring bacteria is critical to definitively characterize their physiology and the enzymes involved.

-

Enzyme Discovery and Engineering: Further exploration of microbial genomes will likely uncover novel cholesterol-metabolizing enzymes. These could become targets for engineered probiotics or sources for enzyme-based therapeutics.

-

Host-Microbe Interactions: Elucidating how diet and host factors regulate the abundance and activity of these specific bacteria will be key to translating this knowledge into effective dietary or therapeutic interventions for managing hypercholesterolemia.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of cholesterol reduction to this compound by Eubacterium coprostanoligenes ATCC 51222 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Effect of Gut Microbiota on Blood Cholesterol: A Review on Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bacteroides sp. Strain D8, the First Cholesterol-Reducing Bacterium Isolated from Human Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cholesterol Metabolism by Uncultured Human Gut Bacteria Influences Host Cholesterol Level - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Researchers discover gut bacteria linked to lower cholesterol [nutraingredients.com]

- 14. prohealth.com [prohealth.com]

- 15. Cholesterol Metabolism by Uncultured Human Gut Bacteria Influences Host Cholesterol Level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Next Generation Microbiome Research: Identification of Keystone Species in the Metabolic Regulation of Host-Gut Microbiota Interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cholesterol Assimilation by Lactic Acid Bacteria and Bifidobacteria Isolated from the Human Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Cholesterol Degradation by Some Bacteria Isolated from Food [jstage.jst.go.jp]

- 21. Determination of fecal sterols by gas chromatography-mass spectrometry with solid-phase extraction and injection-port derivatization [agris.fao.org]

- 22. GC-MS method for determining faecal sterols as biomarkers of human and pastoral animal presence in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2024.sci-hub.se [2024.sci-hub.se]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

Coprostanol as a Biomarker for Fecal Pollution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fecal pollution of water resources poses a significant threat to public health and ecosystem stability. Accurate and reliable methods for detecting and quantifying fecal contamination are paramount for effective environmental monitoring and management. While traditional microbiological indicators have been widely used, they are not without limitations. This technical guide provides a comprehensive overview of coprostanol (5β-cholestan-3β-ol), a fecal stanol, as a robust and specific chemical biomarker for tracing fecal pollution. This document details the fundamental principles of this compound's formation, its chemical properties, and its application in environmental diagnostics. Furthermore, it provides detailed experimental protocols for its analysis and presents quantitative data to aid in the interpretation of environmental samples.

Introduction to this compound as a Fecal Biomarker

This compound is a 27-carbon stanol that is formed in the gut of most higher animals and birds through the microbial reduction of cholesterol.[1][2] Its presence in the environment is a direct indication of contamination by fecal matter.[1][3] Unlike fecal indicator bacteria, which can be affected by environmental stressors, this compound is a more stable molecule, making it a reliable long-term indicator of fecal pollution, particularly in sediment.[1][4]

2.1 Chemical Properties and Stability

This compound is a solid at room temperature with a melting point of 102°C.[5] It has very low water solubility and a high octanol-water partition coefficient (log Kow = 8.82), meaning it strongly associates with particulate matter in aquatic environments.[1][2] This property makes it an excellent marker for assessing fecal contamination in sediments, where it can remain stable for extended periods, even hundreds of years in anaerobic conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H48O | [5] |

| Molar Mass | 388.67 g/mol | [5] |

| Melting Point | 102 °C | [5] |

| Water Solubility | Low | [1][2] |

| Log Kow | 8.82 | [1][2] |

Biochemical Formation of this compound

This compound is not produced by humans or animals themselves but is a metabolic byproduct of intestinal microflora.[1][6] The primary precursor, cholesterol, is an essential component of animal cell membranes. In the anaerobic environment of the gut, specific bacteria convert cholesterol into this compound.

Two main pathways for this conversion have been proposed:

-

The Direct Pathway: This involves the direct reduction of the double bond at the C5-C6 position of cholesterol.[6][7][8]

-

The Indirect Pathway: This more widely supported pathway involves a series of enzymatic reactions. Cholesterol is first oxidized to 4-cholesten-3-one, which is then reduced to coprostanone, and finally to this compound.[6][7][8]

Biochemical pathways for the conversion of cholesterol to this compound in the gut.

Analytical Methodology for this compound Quantification

The standard method for the analysis of this compound in environmental samples is gas chromatography-mass spectrometry (GC-MS). This technique offers high sensitivity and selectivity, allowing for the accurate quantification of this compound even at low concentrations.

4.1 Experimental Workflow

The general workflow for this compound analysis involves sample collection, extraction of lipids, cleanup and fractionation, derivatization, and finally, instrumental analysis by GC-MS.

General experimental workflow for the analysis of this compound.

4.2 Detailed Experimental Protocols

4.2.1 Sample Collection and Storage

-

Water: Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation. Samples should be kept cool (around 4°C) and processed as soon as possible, ideally within 24 hours. For longer storage, acidification to pH 2 with sulfuric acid can be used to inhibit microbial degradation.

-

Sediment and Sludge: Collect sediment and sludge samples using appropriate coring or grab sampling devices and store them in pre-cleaned glass jars. Samples should be frozen at -20°C until analysis.

4.2.2 Extraction of this compound

-

From Water Samples:

-

Filter a known volume of water (e.g., 1-4 L) through a pre-combusted glass fiber filter (GFF).

-

The filter containing the particulate matter is then subjected to extraction.

-

A common method is liquid-liquid extraction using a solvent such as dichloromethane (DCM) or hexane.

-

-

From Sediment and Sludge Samples:

-

Freeze-dry the sample to remove water and then homogenize it.

-

Perform Soxhlet extraction for 6-8 hours with a solvent mixture such as DCM:methanol (2:1 v/v).

-

Alternatively, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be used for faster extraction with less solvent.

-

4.2.3 Cleanup and Fractionation

-

Saponification: To hydrolyze esterified sterols and remove interfering fatty acids, the crude extract is saponified by refluxing with a solution of potassium hydroxide in methanol (e.g., 6% KOH in methanol).

-

Liquid-Liquid Extraction: After saponification, the non-saponifiable lipids (including this compound) are extracted from the aqueous phase using a non-polar solvent like hexane.

-

Solid-Phase Extraction (SPE): The extract is further cleaned up and fractionated using an SPE cartridge (e.g., silica gel) to isolate the sterol fraction from other lipids.

4.2.4 Derivatization

To increase the volatility and thermal stability of this compound for GC analysis, the hydroxyl group is derivatized. A common method is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added to the dried extract and heated at 70°C for 30 minutes.[9]

4.2.5 GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of 1 µL of the derivatized extract.

-

Temperature Program: An example program starts at 60°C, ramps to 250°C, and then to 300°C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron impact (EI) ionization at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for the trimethylsilyl (TMS) derivative of this compound are m/z 370, 458, and 215.

-

4.3 Quality Assurance and Quality Control (QA/QC)

-

Internal Standards: A non-naturally occurring sterol, such as 5α-cholestane or deuterated this compound, should be added to the samples before extraction to correct for losses during sample preparation and analysis.

-

Calibration: A multi-point calibration curve is prepared using authentic this compound standards to quantify the concentrations in the samples.

-

Method Blanks: Procedural blanks are analyzed with each batch of samples to check for contamination.

-

Replicates: Duplicate or triplicate analyses of samples are performed to assess the precision of the method.

Quantitative Data and Interpretation

The concentration of this compound in environmental samples can vary widely depending on the proximity and magnitude of the fecal pollution source.

Table 2: Typical Concentrations of this compound in Various Matrices

| Matrix | Concentration Range | Reference |

| Raw Sewage | 1,000 - 10,000 µg/L | [6] |

| Treated Sewage Effluent | 10 - 1,000 ng/L | |

| Contaminated River Water | 10 - 5,000 ng/L | [10] |

| Polluted Marine Sediments | 100 - 10,000 ng/g dry weight | [11] |

5.1 Ratios for Fecal Source Tracking

To distinguish between human and herbivorous fecal pollution, ratios of different fecal stanols are often used.

-

(this compound + Epithis compound) / (this compound + Epithis compound + 5α-Cholestanol): A ratio greater than 0.7 is generally considered indicative of sewage pollution.[9]

-

This compound / Cholesterol: In raw sewage, this ratio is typically high (>1), while in uncontaminated environments, it is much lower due to the natural presence of cholesterol.

-

This compound / 24-Ethylthis compound: 24-ethylthis compound is a biomarker for herbivore feces. A high ratio of this compound to 24-ethylthis compound suggests a predominantly human source of fecal contamination.

Table 3: Fecal Stanol Ratios for Source Apportionment

| Ratio | Human Feces | Herbivore Feces | Indication | Reference |

| (this compound + Epithis compound) / (this compound + Epithis compound + 5α-Cholestanol) | > 0.7 | < 0.3 | Sewage Pollution | [9] |

| This compound / Cholesterol | > 1 | < 1 | Degree of Fecal Contamination | |

| This compound / 24-Ethylthis compound | High | Low | Human vs. Herbivore Source |

digraph "Fecal Source Logic" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];High_this compound [label="High this compound Concentration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ratio_Analysis [label="Analyze Stanol Ratios", fillcolor="#FBBC05", fontcolor="#202124"]; Human_Source [label="Probable Human Fecal Pollution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Herbivore_Source [label="Probable Herbivore Fecal Pollution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mixed_Source [label="Mixed Fecal Sources", fillcolor="#5F6368", fontcolor="#FFFFFF"];

High_this compound -> Ratio_Analysis; Ratio_Analysis -> Human_Source [label="High this compound/\n24-Ethylthis compound Ratio"]; Ratio_Analysis -> Herbivore_Source [label="Low this compound/\n24-Ethylthis compound Ratio"]; Ratio_Analysis -> Mixed_Source [label="Intermediate Ratios"]; }

"text-align: center; font-style: italic; font-size: 12px;">Logical relationship for assessing fecal pollution sources using this compound.

Comparison with Fecal Indicator Bacteria

While fecal indicator bacteria (FIB), such as E. coli and Enterococci, are the regulatory standard for assessing water quality, they have several limitations that can be overcome by using this compound as a complementary or alternative marker.

Table 4: Comparison of this compound and Fecal Indicator Bacteria

Feature This compound Fecal Indicator Bacteria Specificity High for fecal matter from higher animals Can have environmental sources Survival in Environment High, especially in anoxic sediments Variable, affected by sunlight, temperature, predation Source Tracking Ratios can distinguish between human and herbivore sources Limited source differentiation capabilities Analysis Time Longer (requires extraction and GC-MS) Shorter (culture-based methods) Cost of Analysis Higher Lower Conclusion

This compound is a powerful and reliable biomarker for the detection and quantification of fecal pollution in the environment. Its high specificity, stability, and the ability to differentiate between pollution sources through stanol ratios make it an invaluable tool for researchers, environmental scientists, and public health officials. While the analytical methods are more complex and costly than traditional microbiological techniques, the quality and reliability of the data obtained from this compound analysis provide a more accurate assessment of fecal contamination, leading to more effective environmental management and protection of public health. This guide provides the foundational knowledge and detailed methodologies to successfully implement this compound analysis in research and monitoring programs.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. Cholesterol-to-Coprostanol Conversion by the Gut Microbiota: What We Know, Suspect, and Ignore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. a-gc-ms-method-for-the-analysis-of-fecal-and-plant-sterols-in-sediment-samples - Ask this paper | Bohrium [bohrium.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. journals.co.za [journals.co.za]

- 7. mdpi.com [mdpi.com]

- 8. Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted derivatization with benzoyl isocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of Environmental Factors on the Relationship between Concentrations of this compound and Fecal Indicator Bacteria in Tropical (Mekong Delta) and Temperate (Tokyo) Freshwaters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Coprostanol: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of coprostanol solubility in various organic solvents, tailored for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to facilitate understanding of key processes and relationships.

Quantitative Solubility of this compound

This compound, a key biomarker for fecal pollution and a potential molecule of interest in drug development, exhibits variable solubility depending on the nature of the organic solvent. The following table summarizes the available quantitative data for the solubility of this compound in several common organic solvents. It is important to note that comprehensive temperature-dependent solubility data remains an area for further investigation.

| Organic Solvent | Chemical Class | Solubility (mg/mL) | Temperature (°C) | Citation |

| Chloroform | Halogenated Alkane | ~30 | Not Specified | [1][2] |

| Ethanol | Alcohol | ~20 | Not Specified | [1][2] |

| Dimethylformamide (DMF) | Amide | ~2 | Not Specified | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~0.1 | Not Specified | [1][2] |

| Hexane | Alkane | High | Not Specified | [3][4] |

| Benzene | Aromatic Hydrocarbon | High | Not Specified | |

| Methanol | Alcohol | Low | Not Specified | [4] |

| Ether | Ether | Very Soluble | Not Specified |

Note: "High" and "Very Soluble" indicate qualitative observations from literature, and precise quantitative values are not available. The solubility in ethanol, DMF, and DMSO are approximate values.[1][2][3][4]

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for various research and development applications. The following are detailed methodologies for key experimental techniques.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: A surplus of the solid compound is agitated in the solvent for an extended period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

-

Preparation: Accurately weigh an excess amount of crystalline this compound and add it to a known volume of the organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Place the container in a constant temperature shaker bath. Agitate the mixture at a consistent speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium. The temperature should be rigorously controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation or filtration using a chemically inert filter (e.g., PTFE syringe filter) is recommended.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the aliquot can be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or through gravimetric analysis.

-

Gravimetric Analysis: If using the gravimetric method, a known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under a stream of inert gas or in a vacuum oven at a temperature that does not degrade the this compound. The container with the dried solute is then weighed, and the mass of the dissolved this compound is determined.[5][6] The solubility is then calculated and expressed in mg/mL or other appropriate units.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise and sensitive method for quantifying the concentration of this compound in the saturated solvent.

Principle: A small, known volume of the saturated solution is injected into an HPLC system. The compound is separated from any potential impurities on a chromatographic column and detected by a UV or MS detector. The concentration is determined by comparing the peak area of the sample to a standard curve.

Methodology:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility experiment.

-

Instrument Setup:

-

Column: A reverse-phase C18 column is typically suitable for sterol analysis.

-

Mobile Phase: An isocratic or gradient mobile phase, often a mixture of acetonitrile, methanol, or isopropanol with water, should be optimized for good peak shape and resolution.

-

Detector: A UV detector set at a wavelength where this compound absorbs (e.g., around 205-210 nm) or a mass spectrometer for higher sensitivity and specificity.

-

-

Analysis: Inject a fixed volume of the filtered, saturated this compound solution and each of the standard solutions into the HPLC system.

-

Quantification: Record the peak area for each injection. Plot a calibration curve of peak area versus concentration for the standard solutions. Use the equation of the line from the calibration curve to calculate the concentration of this compound in the sample.[7][8][9][10]

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the factors influencing solubility, the following diagrams are provided.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [chemeurope.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. High-performance liquid chromatographic method for isolating this compound from sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted derivatization with benzoyl isocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

Coprostanol: A Technical Guide to its Natural Occurrence and Significance as a Fecal Biomarker

This technical guide provides a comprehensive overview of coprostanol, a fecal stanol widely utilized as a chemical marker for tracing sewage contamination in the environment. Intended for researchers, environmental scientists, and public health professionals, this document details the formation, occurrence, and analytical methodologies for this compound, supported by quantitative data and visual representations of key processes.

Introduction to this compound

This compound (5β-cholestan-3β-ol) is a 27-carbon stanol that is a principal metabolic product of cholesterol formed by microbial action in the gut of most higher animals and birds.[1] Its presence in the environment is a strong indicator of fecal pollution, particularly from human sources, due to its high concentration in raw, untreated sewage (2-6% of dry solids).[1] this compound's low water solubility and high octanol-water partition coefficient (log Kow = 8.82) mean it strongly associates with particulate matter, making it a persistent and reliable tracer in sediments and soils where it can remain stable for hundreds of years in anaerobic conditions.[1]

Microbial Formation of this compound from Cholesterol

The conversion of cholesterol to this compound is an anaerobic process carried out by specific intestinal bacteria, including species from the genera Eubacterium, Bifidobacterium, Clostridium, and Lactobacillus.[2] The transformation is not a direct reduction of the cholesterol double bond.[1] Instead, it is generally accepted to proceed via an indirect pathway involving ketone intermediates.[1][3][4]

Two primary pathways for the microbial conversion of cholesterol to this compound have been proposed:

-

The Indirect Pathway (via 4-cholesten-3-one): This is the more widely accepted pathway. It begins with the oxidation of the 3β-hydroxyl group of cholesterol and isomerization of the double bond to form 4-cholesten-3-one. This intermediate is then reduced to coprostanone, which is subsequently reduced to this compound.[4][5]

-

The Direct Reduction Pathway: This pathway involves the direct reduction of the 5-6 double bond of cholesterol to form this compound.[4]

The efficiency of this conversion varies among individuals, leading to classifications of "high converters" and "low converters" within the human population.[3][4]

Caption: Figure 1: Microbial Conversion Pathways of Cholesterol to this compound

Natural Occurrence of this compound in the Environment

This compound is detected in various environmental compartments, with concentrations varying based on the proximity to fecal pollution sources.

Table 1: Concentration of this compound in Various Environmental Matrices

| Environmental Matrix | Location | Concentration Range | Reference |

| Wastewater Influent | Dublin, Ireland | Not specified, but exhibited the lowest variation among fecal indicators. | [6] |

| Freshwater (Particulate) | Mekong Delta (Dry Season) | 0.001 to 97.1 µg/L | [7] |

| Freshwater (Particulate) | Mekong Delta (Wet Season) | <0.0001 to 13.5 µg/L | [7] |

| Freshwater (Particulate) | Tokyo (Winter) | <0.0001 to 3.77 µg/L | [7] |

| Freshwater (Particulate) | Tokyo (Typhoon Aftermath) | <0.0001 to 2.94 µg/L | [7] |

| Freshwater (Particulate) | Tokyo (Summer) | 0.0002 to 1.52 µg/L | [7] |

| Marine Sediments | Off Southwestern Taiwan | Percent this compound highest near river mouth, decreasing offshore. | [8] |

| Marine Sediments | Kuwait | [9][10] | |

| Marine Sediments | Yeoja Bay, Korea | 10-530 ng/g-dry | [11] |

| Marine Sediments | Gangjin Bay, Korea | 10-190 ng/g-dry | [11] |

| Estuary Sediments | Various Global Estuaries | See Figure 12 in source for detailed ranges. | [12] |

This compound as a Biomarker for Fecal Pollution

The utility of this compound as a fecal biomarker stems from its specific origin in the gut of higher animals.[1] Several diagnostic ratios involving this compound and other related sterols are used to enhance the reliability of fecal pollution assessment and to distinguish between human and herbivorous sources.

Key Diagnostic Ratios:

-

This compound / Cholesterol (5β-coprostanol / cholesterol): This ratio is a primary indicator of fecal contamination. Raw sewage typically has a ratio of around 10, which decreases with treatment and environmental dilution.[1] A ratio greater than 0.2 is often considered indicative of fecal contamination.[1][9]

-

This compound / (this compound + Cholestanol) [5β-coprostanol / (5β-coprostanol + 5α-cholestanol)]: This ratio helps to distinguish between fecal and environmental sources of stanols. 5α-cholestanol is primarily formed in the environment.[1] Ratios greater than 0.7 suggest human fecal contamination, while values less than 0.3 are considered uncontaminated.[1]

-

Epithis compound / this compound (Epi-coprostanol / 5β-coprostanol): Epithis compound is formed from this compound during sewage treatment and slowly in the environment.[1] A higher ratio can indicate treated sewage or aged fecal material.[1] A ratio of less than 0.2 has been proposed for untreated sewage, while a ratio greater than 0.8 may indicate treated sewage.[13]

-

This compound / 24-ethylthis compound: This ratio can help differentiate between human and herbivore fecal contamination. 24-ethylthis compound is derived from the plant sterol β-sitosterol in the gut of herbivores.[1]

Caption: Figure 2: Logic Diagram for Fecal Pollution Assessment using this compound Ratios

Experimental Protocols for this compound Analysis

The analysis of this compound in environmental samples typically involves extraction, cleanup, derivatization, and instrumental analysis.

5.1. Sample Extraction

-

Wastewater: Liquid-liquid extraction is commonly used. For example, 10 mL of a 24-hour composite wastewater influent sample can be extracted twice with 20 mL of ethyl acetate using a separating funnel.[6]

-

Sediments: Ultrasound-assisted extraction is an effective method. For instance, 5.0 g of sediment can be extracted with 55.0 mL of a methanol-acetone (1:1 v/v) mixture.[14]

5.2. Cleanup and Fractionation

-

The solvent from the initial extraction is typically removed under reduced pressure using a rotary evaporator.[6]

-

Column chromatography on alumina can be used to isolate sterols from the lipid extract.[15]

5.3. Derivatization

Due to the low volatility of sterols, derivatization is often required for gas chromatography analysis.

-

Silylation: The hydroxyl group of this compound is replaced with a trimethylsilyl (TMS) group. This can be achieved by reacting the dried extract with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) at 100°C for 1 hour.[1][6]

-

Acetylation: This is another common derivatization technique.[16]

-

Benzoylation: For HPLC-UV analysis, a chromophore can be introduced. This can be done using benzoyl chloride or p-nitrobenzoyl chloride.[14]

5.4. Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the analysis of fecal sterols.[1] A common setup includes a capillary column (e.g., HP-5MS) and a mass-selective detector.[6]

-

Gas Chromatography-Flame Ionization Detection (GC-FID): Also used for quantification, though GC-MS provides more definitive identification.[1][14]

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is less common due to the lack of a strong chromophore in this compound, necessitating derivatization to improve sensitivity and selectivity.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques employing atmospheric pressure chemical ionization (APCI) can also be used to detect this compound.[1]

Caption: Figure 3: Experimental Workflow for this compound Analysis

Conclusion

This compound is an invaluable tool in environmental science for the detection and assessment of fecal pollution. Its specific microbial origin, high concentration in sewage, and persistence in the environment make it a reliable biomarker. The use of diagnostic ratios with other sterols further refines the interpretation of contamination sources. Standardized and sensitive analytical methods, primarily GC-MS, allow for the accurate quantification of this compound in a variety of environmental matrices, providing crucial data for monitoring water quality and protecting public health.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of Cholesterol and Bile Acids by the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Effect of Environmental Factors on the Relationship between Concentrations of this compound and Fecal Indicator Bacteria in Tropical (Mekong Delta) and Temperate (Tokyo) Freshwaters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound distribution in marine sediments off southwestern Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. akademisains.gov.my [akademisains.gov.my]

- 14. Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted derivatization with benzoyl isocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. archimer.ifremer.fr [archimer.ifremer.fr]

- 16. pubs.acs.org [pubs.acs.org]

The Sterol Story: A Technical Guide to Coprostanol and Cholesterol for the Modern Researcher

An in-depth exploration of the chemical, biological, and analytical distinctions between coprostanol and cholesterol, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core differences between this compound and cholesterol, two closely related sterols with vastly different physiological roles and analytical applications. From fundamental chemical properties to their intricate biological pathways and the methodologies for their quantification, this document serves as a vital resource for professionals in the fields of biochemistry, pharmacology, and environmental science.

Core Chemical and Physical Distinctions

This compound and cholesterol, while sharing the same fundamental steroid nucleus, exhibit significant differences in their chemical structure that profoundly impact their physical properties and biological functions. Cholesterol, an unsaturated sterol, is a vital component of animal cell membranes and a precursor to steroid hormones and vitamin D. In contrast, this compound is a saturated stanol formed by the microbial reduction of cholesterol in the gut of higher animals. This seemingly minor chemical modification dramatically alters its properties, rendering it poorly absorbable by the intestine.

The key structural difference lies in the saturation of the C5-C6 double bond present in cholesterol, which is absent in this compound. This hydrogenation, coupled with a change in the stereochemistry of the A/B ring junction from trans in cholesterol to cis in this compound, results in a non-planar molecular structure for this compound. This altered geometry is a primary reason for its low intestinal absorption.

The following table summarizes the key quantitative differences between these two sterols:

| Property | This compound | Cholesterol |

| Molecular Formula | C₂₇H₄₈O | C₂₇H₄₆O |

| Molecular Weight | 388.68 g/mol | 386.65 g/mol |

| Melting Point | 101-102 °C[1] | 148-150 °C[2] |

| Water Solubility | Poorly soluble; log Kₒw = 8.82[3][4] | 0.095 mg/L (at 30 °C)[2][5] |

| Solubility in Ethanol | ~20 mg/mL[6] | ~32.5 mg/100 mL |

| Bioavailability | Poorly absorbed by the human intestine[1] | 34-57% absorbed from the human intestine |

| Typical Concentration in Human Feces | Can range from 7.4% to 95.6% of total measured cholesterol and its metabolites in this compound-containing samples[7] | Varies significantly based on diet and individual metabolism |

| Typical Concentration in Raw Sewage | 2-6% of dry solids[4] | Varies |

| Typical Concentration in Human Blood | Not typically present in significant amounts | Total cholesterol: < 200 mg/dL (desirable) |

Biosynthesis of this compound from Cholesterol

The conversion of cholesterol to this compound is an exclusively microbial process that occurs in the anaerobic environment of the lower gastrointestinal tract. Gut bacteria, such as those from the Eubacterium and Bacteroides genera, are primarily responsible for this biotransformation. Two major pathways have been proposed for this conversion:

-

The Direct Reduction Pathway: This pathway involves the direct saturation of the 5-6 double bond of cholesterol to form this compound.

-

The Indirect Pathway via Ketone Intermediates: This is the more widely accepted pathway and involves a multi-step process. First, cholesterol is oxidized at the 3-hydroxyl group and the double bond is isomerized to form 4-cholesten-3-one. This intermediate is then reduced to coprostanone, which is subsequently reduced to this compound[7].

The following diagram illustrates the indirect biosynthetic pathway from cholesterol to this compound.

Caption: The microbial conversion of cholesterol to this compound via ketone intermediates.

Experimental Protocol: Quantification of this compound and Cholesterol in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the extraction, separation, and quantification of neutral sterols, including this compound and cholesterol, from fecal samples.

1. Sample Preparation and Homogenization:

-

Lyophilize (freeze-dry) fecal samples to a constant weight to remove water.

-

Grind the lyophilized sample into a fine, homogenous powder using a mortar and pestle or a mechanical grinder.

-

Accurately weigh approximately 50-100 mg of the homogenized fecal powder into a glass tube with a Teflon-lined screw cap.

-

Add an internal standard solution (e.g., 5α-cholestane or epithis compound) to each sample to correct for procedural losses.

2. Saponification (Alkaline Hydrolysis):

-

To hydrolyze sterol esters to their free forms, add 5 mL of 1 M potassium hydroxide (KOH) in 90% ethanol to each sample tube.

-

Securely cap the tubes and vortex thoroughly.

-

Incubate the samples in a water bath at 80°C for 2 hours with occasional vortexing to ensure complete hydrolysis.

-

Allow the samples to cool to room temperature.

3. Extraction of Neutral Sterols:

-

Add 5 mL of n-hexane to each tube and vortex vigorously for 2 minutes to extract the non-saponifiable lipids (including the neutral sterols).

-

Centrifuge the tubes at 2000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a clean glass tube.

-

Repeat the extraction process two more times with fresh n-hexane, combining the hexane extracts.

-

Wash the combined hexane extracts with 5 mL of deionized water to remove any residual alkali. Vortex, centrifuge, and discard the lower aqueous layer.

-

Dry the final hexane extract under a gentle stream of nitrogen gas at 40°C.

4. Derivatization:

-

To increase the volatility and thermal stability of the sterols for GC analysis, they must be derivatized.

-

Re-dissolve the dried extract in 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization to form trimethylsilyl (TMS) ethers.

-

Cool the samples to room temperature before GC-MS analysis.

5. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 300°C at a rate of 5°C/min, and hold for 15 minutes.

-

Injection Volume: 1 µL in splitless mode.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Full scan (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity and specificity.

-

SIM Ions: Monitor characteristic ions for the TMS derivatives of cholesterol (e.g., m/z 458, 368, 329) and this compound (e.g., m/z 460, 370, 355), as well as the internal standard.

-

6. Quantification:

-

Prepare a series of calibration standards containing known concentrations of authentic this compound and cholesterol, as well as the internal standard.

-

Derivatize the calibration standards in the same manner as the samples.

-

Analyze the derivatized standards by GC-MS to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Calculate the concentration of this compound and cholesterol in the fecal samples by comparing their peak area ratios to the calibration curve.

Conclusion

The distinction between this compound and cholesterol extends far beyond a single double bond. Their unique chemical structures dictate their divergent biological fates and applications. For researchers in drug development, understanding the microbial conversion of cholesterol to the non-absorbable this compound offers a potential therapeutic avenue for managing cholesterol levels. For environmental scientists, the stability and fecal-specificity of this compound make it an invaluable biomarker for tracking sewage contamination. A thorough grasp of the analytical methodologies to accurately quantify these sterols is paramount for advancing research in these respective fields. This guide provides a foundational framework for professionals seeking to delve deeper into the nuanced world of these two significant sterols.

References

- 1. mdpi.com [mdpi.com]

- 2. Cholesterol - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [chemeurope.com]

- 5. Cholesterol | C27H46O | CID 5997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Cholesterol Metabolism by Uncultured Human Gut Bacteria Influences Host Cholesterol Level - PMC [pmc.ncbi.nlm.nih.gov]

The Gut Microbiota's Crucial Role in Coprostanol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conversion of cholesterol to the non-absorbable sterol coprostanol by the gut microbiota represents a significant intersection of microbial metabolism and host lipid homeostasis. This process, which effectively reduces the body's cholesterol load, is highly variable among individuals and is dictated by the composition and enzymatic capabilities of their intestinal flora. This technical guide provides an in-depth exploration of the bacterial species, enzymatic pathways, and experimental methodologies central to understanding and harnessing this vital metabolic function.

The Biochemical Landscape of Cholesterol to this compound Conversion

The biotransformation of cholesterol to this compound is not a singular event but rather a result of complex enzymatic processes carried out by specific anaerobic bacteria residing in the colon. Two primary pathways have been elucidated: a direct reduction pathway and a more extensively studied indirect pathway involving key intermediates.[1][2][3]

The Direct Reduction Pathway

The direct pathway proposes a single-step, stereospecific reduction of the Δ5 double bond of cholesterol to form this compound.[2] This pathway is less well-characterized than the indirect route, and the specific enzymes and bacterial species that exclusively utilize this mechanism are still under investigation.[1]

The Indirect Conversion Pathway

The indirect pathway is a multi-step process involving the intermediate formation of cholestenone and coprostanone.[2][4] This pathway is considered the major route for this compound synthesis in the human gut.[5]

The key enzymatic steps are:

-

Oxidation and Isomerization: Cholesterol is first oxidized at the 3β-hydroxyl group and the Δ5 double bond is isomerized to a Δ4 double bond, yielding 4-cholesten-3-one (cholestenone).[3][4] This initial conversion is catalyzed by a cholesterol oxidase or a 3β-hydroxysteroid dehydrogenase (3β-HSD).[6][7]

-

Reduction of the Δ4 Double Bond: The Δ4 double bond of cholestenone is then reduced to form coprostanone. This step is catalyzed by a 3-oxo-Δ4-steroid 5β-reductase.[8]

-

Reduction of the 3-keto Group: Finally, the 3-keto group of coprostanone is reduced to a 3β-hydroxyl group, forming this compound.[2]

Recent research has identified a key enzyme family, Intestinal Sterol Metabolism A (IsmA), which is a type of 3β-hydroxysteroid dehydrogenase.[7][9] IsmA is capable of catalyzing both the initial conversion of cholesterol to cholestenone and the final step of converting coprostanone to this compound.[7] The presence of ismA genes in the gut microbiome is strongly associated with this compound formation and lower fecal and serum cholesterol levels.[7][9]

Key Microbial Players in this compound Synthesis

A limited number of strictly anaerobic bacterial species have been identified as capable of converting cholesterol to this compound. The isolation and cultivation of these organisms are challenging, which has historically hindered research in this area.[1]

| Phylum/Family | Genus | Species/Strain | Key Findings |

| Firmicutes | Eubacterium | E. coprostanoligenes | One of the first and most well-characterized this compound-producing bacteria.[4][5] |

| Uncultured Clostridiales (Cluster IV) | Species harboring the ismA gene are strongly associated with this compound formation in the human gut.[9][10] | ||

| Lachnospiraceae & Ruminococcaceae | Various phylotypes | Associated with high this compound levels in healthy individuals.[1][11] | |

| Clostridium | Various species | Some strains have been reported to convert cholesterol to this compound in vitro.[2] | |